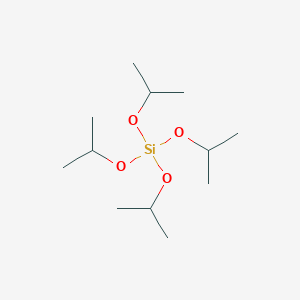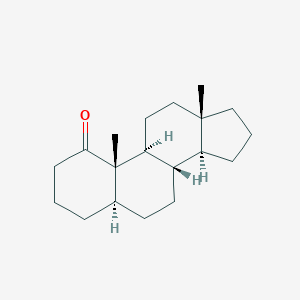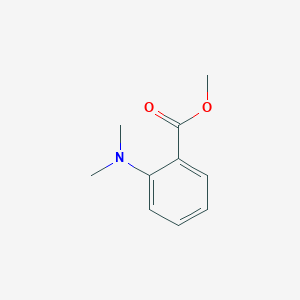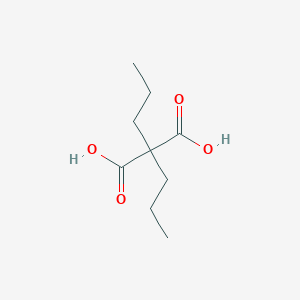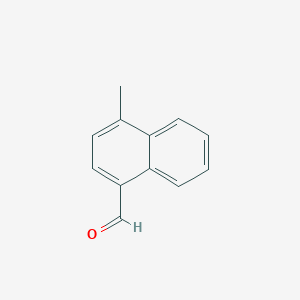
4-Methyl-1-naphthaldehyde
Descripción general
Descripción
4-Methyl-1-naphthaldehyde is a monoaldehyde . It is obtained along with 1-methyl-2-naphthaldehyde from 1-methylnaphthalene, via formylation . It has a molecular weight of 170.21 .
Synthesis Analysis
4-Methyl-1-naphthaldehyde may be used in the synthesis of methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate and (Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile . It is also obtained from 1-methylnaphthalene, via formylation .Molecular Structure Analysis
The molecular formula of 4-Methyl-1-naphthaldehyde is CH3C10H6CHO . The structure includes a naphthalene ring with a methyl group and an aldehyde group attached.Chemical Reactions Analysis
4-Methyl-1-naphthaldehyde is involved in various chemical reactions. For instance, it can be used in the synthesis of methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate and (Z/E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile .Physical And Chemical Properties Analysis
4-Methyl-1-naphthaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 318.0±11.0 °C at 760 mmHg, and a flash point of 186.5±5.5 °C . It has a molar refractivity of 55.7±0.3 cm3, and a molar volume of 151.5±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Methyl-1-naphthaldehyde is used in the synthesis of various organic compounds. It is a monoaldehyde obtained from 1-methylnaphthalene, via formylation .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary depending on the specific organic compound being synthesized. However, the general process involves the use of 4-Methyl-1-naphthaldehyde as a reagent in a chemical reaction .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these reactions are the formation of new organic compounds. For example, 4-Methyl-1-naphthaldehyde may be used in the synthesis of methyl 2-phenyl-3-(4-methyl-1-naphthyl)propenoate and (Z / E)-2-amino-4,6-dimethyl-5-[(4-methyl-1-naphthyl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile .
Synthesis of Schiff Base Ruthenium Metal Complexes
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Methyl-1-naphthaldehyde can be used in the synthesis of Schiff base ruthenium metal complexes. These complexes are considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of Schiff base ruthenium metal complexes involves the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone), in this case, 4-Methyl-1-naphthaldehyde .
Thorough Summary of the Results or Outcomes Obtained
These synthesized complexes exhibit better antioxidant activity when tested against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical as well as DNA binding affinity revealed an intercalation binding mode of complexes . Moreover, complexes also display higher cytotoxicity against MCF7 and HepG2 cell lines .
Synthesis of N-Aryl-N-[(4-methyl-1-naphthyl)methylene]amines
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
4-Methyl-1-naphthaldehyde can be used in the synthesis of N-aryl-N-[(4-methyl-1-naphthyl)methylene]amines . These compounds are a type of Schiff base, which are widely used in various fields, including organic and inorganic chemistry, analytical, catalysis, pharmaceutical, biological, food and dye industries, and pharmacological activities .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of N-aryl-N-[(4-methyl-1-naphthyl)methylene]amines involves the condensation of a primary amine with an active carbonyl compound (an aldehyde or ketone), in this case, 4-Methyl-1-naphthaldehyde .
Thorough Summary of the Results or Outcomes Obtained
The outcome of this reaction is the formation of N-aryl-N-[(4-methyl-1-naphthyl)methylene]amines . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the specific experimental conditions and procedures used.
Safety And Hazards
Propiedades
IUPAC Name |
4-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANRGTXVAPBSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187412 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-naphthaldehyde | |
CAS RN |
33738-48-6 | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033738486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarboxaldehyde, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33738-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)


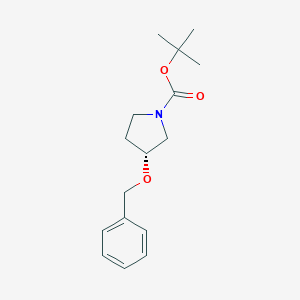
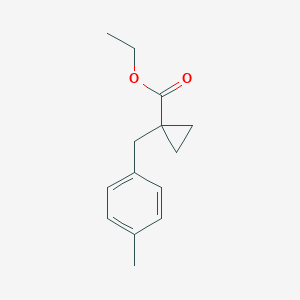

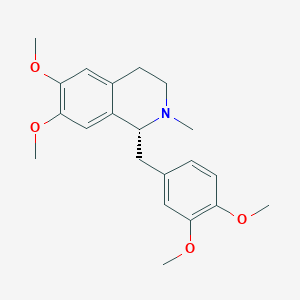
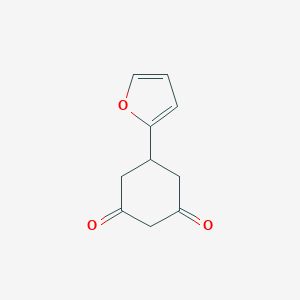
![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)
